N-(piperidin-1-yl)ethoxyformamide
Overview
Description
N-(piperidin-1-yl)ethoxyformamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl piperidin-1-ylcarbamate typically involves the reaction of piperidine with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Piperidine} + \text{Ethyl chloroformate} \rightarrow \text{N-(piperidin-1-yl)ethoxyformamide} ]
Industrial Production Methods
Industrial production methods for ethyl piperidin-1-ylcarbamate often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, and may involve additional steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-1-yl)ethoxyformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines .
Scientific Research Applications
N-(piperidin-1-yl)ethoxyformamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl piperidin-1-ylcarbamate involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and drug development.
Methyl piperidin-1-ylcarbamate: A similar compound with a methyl group instead of an ethyl group.
N-ethylpiperidine: Another derivative with different substitution patterns on the piperidine ring.
Uniqueness
N-(piperidin-1-yl)ethoxyformamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other piperidine derivatives, it may exhibit distinct pharmacological properties and applications .
Biological Activity
N-(piperidin-1-yl)ethoxyformamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound contains a piperidine ring, which is known for its diverse pharmacological properties. The presence of the ethoxy and formamide groups enhances its potential interactions with biological targets.
Antimicrobial Activity
Research has shown that compounds containing piperidine moieties exhibit significant antimicrobial properties. For instance, studies have indicated that various piperidine derivatives demonstrate moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Piperidine Derivatives
Compound | Pathogen | Activity Level |
---|---|---|
7l | Salmonella typhi | Strong |
7m | Bacillus subtilis | Moderate |
7n | Escherichia coli | Weak |
7o | Pseudomonas aeruginosa | Moderate |
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. The inhibitory effects on AChE are particularly relevant for neurodegenerative diseases such as Alzheimer's .
Table 2: Enzyme Inhibition Potency
Compound | Enzyme | IC50 (μM) |
---|---|---|
7l | AChE | 2.14 ± 0.003 |
7m | Urease | 0.63 ± 0.001 |
The mechanisms through which this compound exerts its biological effects are multifaceted. Docking studies have revealed that this compound interacts with specific amino acid residues in target proteins, influencing their activity . Additionally, the binding affinity to bovine serum albumin (BSA) suggests a potential for systemic distribution and bioavailability.
Case Studies
Several studies have investigated the biological activity of piperidine derivatives, including this compound:
- Anticancer Activity : A study demonstrated that piperidine derivatives can inhibit tumor growth in vitro by inducing apoptosis in cancer cells .
- Neurological Effects : Research indicated that certain piperidine compounds could reduce seizure frequency in rodent models, suggesting potential applications in treating epilepsy .
Properties
IUPAC Name |
ethyl N-piperidin-1-ylcarbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-12-8(11)9-10-6-4-3-5-7-10/h2-7H2,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUKODCJMDUSEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325402 | |
Record name | Ethyl piperidin-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4663-84-7 | |
Record name | Carbamic acid, 1-piperidinyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4663-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 503289 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004663847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC503289 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=503289 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl piperidin-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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